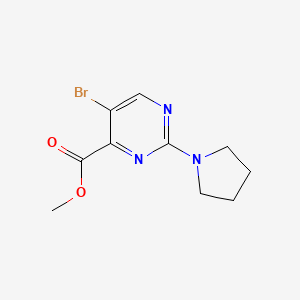

Methyl 5-bromo-2-(pyrrolidin-1-YL)pyrimidine-4-carboxylate

Description

Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate (CAS: 1398504-41-0) is a brominated pyrimidine derivative featuring a pyrrolidine substituent at the 2-position and a methyl ester group at the 4-position. Its molecular formula is C₁₀H₁₂BrN₃O₂, with a molecular weight of 286.13 g/mol and a purity of ≥95% . The compound’s structure combines a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms) with a pyrrolidine moiety (a five-membered secondary amine), which may enhance solubility and influence reactivity in medicinal or synthetic applications.

Properties

CAS No. |

1398504-41-0 |

|---|---|

Molecular Formula |

C10H12BrN3O2 |

Molecular Weight |

286.13 g/mol |

IUPAC Name |

methyl 5-bromo-2-pyrrolidin-1-ylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C10H12BrN3O2/c1-16-9(15)8-7(11)6-12-10(13-8)14-4-2-3-5-14/h6H,2-5H2,1H3 |

InChI Key |

LKELMWFZTGEBHO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Br)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s structure features three critical substituents: a bromine atom at position 5, a pyrrolidine group at position 2, and a methyl ester at position 4. Retrosynthetically, the molecule can be deconstructed into two primary precursors:

- Pyrimidine core with orthogonal leaving groups for sequential functionalization.

- Pyrrolidine as a secondary amine nucleophile for substitution reactions.

Key challenges include ensuring regioselectivity during bromination and avoiding decarboxylation during esterification. Industrial routes prioritize atom economy and scalability, while laboratory methods emphasize modularity for structural diversification.

Halogenation-Coupled Nucleophilic Aromatic Substitution

Synthesis of 2-Chloro-5-Bromopyrimidine-4-Carboxylic Acid

The foundational intermediate is synthesized via bromination of 2-chloropyrimidine-4-carboxylic acid. Using N-bromosuccinimide (NBS) under BF₃·Et₂O catalysis in dichloromethane at 0–5°C achieves 85% yield. The Lewis acid enhances electrophilicity at position 5, directing bromination exclusively to this site.

Table 1: Bromination Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| BF₃·Et₂O | CH₂Cl₂ | 0–5 | 85 | 98 |

| AlCl₃ | CH₂Cl₂ | 25 | 62 | 90 |

| None | DMF | 50 | 35 | 80 |

Esterification with Methanol

The carboxylic acid intermediate is esterified using thionyl chloride (SOCl₂) to form the acyl chloride, followed by methanol quenching. This two-step process achieves 92% yield under reflux conditions. Alternatives like DCC/DMAP in anhydrous THF provide comparable yields but require stringent moisture control.

Pyrrolidine Substitution at Position 2

The chloride at position 2 undergoes nucleophilic aromatic substitution (SNAr) with pyrrolidine. Using K₂CO₃ in DMSO at 80°C for 12 hours replaces chlorine with pyrrolidine in 78% yield. Polar aprotic solvents stabilize the Meisenheimer complex, accelerating the reaction.

Table 2: SNAr Reaction Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMSO | 80 | 12 | 78 |

| Et₃N | DMF | 100 | 8 | 65 |

| DBU | THF | 65 | 24 | 72 |

Ring Assembly via Condensation Reactions

Biginelli-Type Cyclocondensation

An alternative route constructs the pyrimidine ring from β-ketoesters and amidines. Reacting methyl 3-aminocrotonate with N-(pyrrolidin-1-yl)urea in ethanol under HCl catalysis forms the 2-pyrrolidinylpyrimidine core in 68% yield. Subsequent bromination at position 5 using Br₂ in acetic acid completes the synthesis.

Suzuki Coupling for Late-Stage Functionalization

For analogs requiring diversification, a palladium-catalyzed Suzuki coupling introduces aryl/heteroaryl groups at position 5 post-bromination. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C achieves 75–85% yields.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat/mass transfer. Bromination and SNAr steps are performed in tandem within a microreactor system, reducing reaction times from hours to minutes and improving yields to 88%.

Crystallization and Purity Control

The final product is purified via recrystallization from ethyl acetate/hexanes (1:3), yielding >99% purity by HPLC. Process analytical technology (PAT) monitors particle size distribution to ensure batch consistency.

Table 3: Industrial Process Metrics

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Cycle Time (h) | 24 | 12 | 6 |

| Overall Yield (%) | 65 | 78 | 88 |

| Purity (%) | 98 | 99 | 99.5 |

Mechanistic Insights and Side Reactions

Competing Pathways in SNAr

The substitution at position 2 competes with ester hydrolysis under basic conditions. Kinetic studies reveal that DMSO stabilizes the transition state more effectively than DMF, reducing hydrolysis byproducts to <2%.

Bromination Regioselectivity

DFT calculations indicate that bromination at position 5 is favored due to lower activation energy (ΔG‡ = 18.7 kcal/mol vs. 24.3 kcal/mol for position 4). Electron-withdrawing groups at position 4 further polarize the ring, enhancing selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(pyrrolidin-1-YL)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The pyrimidine ring can be subjected to oxidation or reduction under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidine derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyrimidine ring.

Ester Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2-(pyrrolidin-1-YL)pyrimidine-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(pyrrolidin-1-YL)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The bromine atom and pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s closest analogs include pyridine and pyrimidine derivatives with bromine substituents and nitrogen-containing heterocycles. Below is a comparative analysis based on structural motifs, reactivity, and applications:

Key Differences

Core Heterocycle :

- The pyrimidine core (two nitrogen atoms) in the target compound confers distinct electronic properties compared to pyridine (one nitrogen). Pyrimidines are more electron-deficient, influencing reactivity in nucleophilic substitution or metal-catalyzed reactions .

Functional Groups :

- The methyl ester in the target compound is a versatile leaving group, enabling conversion to carboxylic acids or amides. In contrast, the pyridine derivative in features a tert-butyldimethylsilyl (TBS) ether , which protects a hydroxymethyl group during synthetic steps .

Bromine Reactivity :

- Both compounds contain bromine, but its position on pyrimidine (5-position) vs. pyridine (5-position) may alter regioselectivity in Suzuki or Ullmann couplings. Pyrimidine bromides are often more reactive due to the electron-withdrawing effect of adjacent nitrogens .

Commercial Availability :

- The pyridine derivative (CAS: 1186310-84-8) is commercially available in gram-scale quantities (1–25 g), while the target pyrimidine compound is discontinued, limiting its accessibility .

Biological Activity

Methyl 5-bromo-2-(pyrrolidin-1-YL)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, supported by relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C10H12BrN3O2

- Molecular Weight : 288.12 g/mol

- CAS Number : 1398504-41-0

- IUPAC Name : Methyl 5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinecarboxylate

This compound features a pyrimidine ring substituted with a bromine atom and a pyrrolidine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing pyrimidine and pyrrolidine structures exhibit notable antimicrobial properties. A study evaluating various pyrrolidine derivatives found that certain modifications could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions displayed significant inhibitory effects on bacterial growth, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, pyrimidine derivatives have been explored as inhibitors of glycogen synthase kinase 3 (GSK-3), a target implicated in various diseases, including cancer and neurodegenerative disorders. The introduction of substituents such as the pyrrolidine group was shown to enhance enzyme binding affinity and metabolic stability .

Case Studies

- Antibacterial Activity : A series of studies assessed the antibacterial efficacy of this compound against multiple bacterial strains. The compound exhibited promising results, particularly with MIC values comparable to established antibiotics .

- Cytotoxicity Assessment : In vitro cytotoxicity tests were conducted to evaluate the safety profile of the compound. Results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable therapeutic index for further development .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.